Methyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
CAS No.:
Cat. No.: VC17716524
Molecular Formula: C13H13N3O5
Molecular Weight: 291.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13N3O5 |
|---|---|
| Molecular Weight | 291.26 g/mol |
| IUPAC Name | methyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]acetate |
| Standard InChI | InChI=1S/C13H13N3O5/c1-8-11(7-12(17)21-2)13(18)15(14-8)9-4-3-5-10(6-9)16(19)20/h3-6,14H,7H2,1-2H3 |
| Standard InChI Key | RVBVJQVHSGRGDU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)N(N1)C2=CC(=CC=C2)[N+](=O)[O-])CC(=O)OC |
Introduction
Synthesis
The synthesis of this compound likely involves a multi-step process starting from simple pyrazole precursors. A common approach might include:
-
Pyrazole Formation: Synthesis of the pyrazole ring using hydrazine derivatives and appropriate carbonyl compounds.
-
Nitrophenyl Introduction: Attachment of the 3-nitrophenyl group through a suitable coupling reaction.
-
Acetate Formation: Esterification of the pyrazole derivative with acetic acid or its derivatives.
Biological Activity
While specific biological activity data for Methyl 2-[5-methyl-2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is not readily available, pyrazole derivatives are known for their potential in various therapeutic areas:
| Biological Activity | Potential Applications |
|---|---|
| Anti-inflammatory | Treatment of inflammatory conditions |
| Antimicrobial | Infection control and prevention |
| Anticancer | Cancer therapy and research |
Research Findings and Future Directions
Given the lack of specific literature on this compound, future research should focus on its synthesis optimization, structural characterization (using techniques like NMR and LC-MS), and biological activity evaluation. In silico studies, such as molecular docking, could provide insights into potential targets and biological pathways involved.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume